UNC8900

PROTAC STING Degradation

PROTAC development demands precise control over linker-driven physicochemical properties without compromising degradation efficiency. UNC8900 addresses this challenge as a VHL-recruiting STING PROTAC degrader that shares identical degradation potency (DC50: 0.924 μM) with its close analog UNC8899, yet features a distinct PEG-based linker composition, making it an ideal paired tool for isolating linker effects on solubility and permeability. • Identical DC50 to UNC8899 (0.924 μM) - enables controlled comparative studies of linker impact on ADME properties • Validated in Caki-1 RCC and HKC-8 cell models; suppresses STING-mediated innate immune signaling • Supplied as ≥98% pure solid; ambient-temperature stable for reliable global shipping

Molecular Formula C75H99N17O15S
Molecular Weight 1510.8 g/mol
Cat. No. B12382066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC8900
Molecular FormulaC75H99N17O15S
Molecular Weight1510.8 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)NCCOCCOCCOCCOCCC(=O)NC(C(=O)N8CC(CC8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)OC
InChIInChI=1S/C75H99N17O15S/c1-10-91-58(37-47(3)85-91)70(98)83-73-81-56-40-53(42-60(101-9)63(56)88(73)22-12-13-23-89-64-55(80-74(89)84-71(99)59-38-48(4)86-92(59)11-2)39-52(67(76)95)41-61(64)107-26-14-21-87-24-29-104-30-25-87)68(96)77-20-28-103-32-34-106-36-35-105-33-31-102-27-19-62(94)82-66(75(6,7)8)72(100)90-45-54(93)43-57(90)69(97)78-44-50-15-17-51(18-16-50)65-49(5)79-46-108-65/h12-13,15-18,37-42,46,54,57,66,93H,10-11,14,19-36,43-45H2,1-9H3,(H2,76,95)(H,77,96)(H,78,97)(H,82,94)(H,80,84,99)(H,81,83,98)/b13-12+/t54-,57+,66+/m1/s1
InChIKeyIADMWNJOSJGQFE-DAWJDFRTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC8899 VHL-Recruiting STING PROTAC


UNC8899 is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) that selectively degrades the Stimulator of Interferon Genes (STING) protein. It is an agonist-derived degrader, composed of a STING-targeting ligand derived from the diABZI agonist class, connected via a PEG-based linker to a von Hippel-Lindau (VHL) E3 ligase ligand [1]. UNC8899 is supplied as a research-grade compound with a molecular weight of 1422.65 g/mol (formula C71H91N17O13S) and is typically available in solid form . Its primary reported activity is the induction of STING degradation in cellular models, with a reported half-degradation concentration (DC50) of 0.924 μM [1].

Heterobifunctional PROTAC degrader for STING
VHL E3 ligase recruitment; agonist-derived warhead
Research-grade; cellular degradation studies

UNC8899 Specificity vs. Generic PROTACs


In the development of STING-targeting PROTACs, generic substitution is not possible due to the profound impact of minor structural changes on degradation potency, selectivity, and the formation of a functional ternary complex. The series of VHL-recruiting STING PROTACs reported in the literature demonstrates that even subtle alterations in linker composition or the attachment point on the STING-binding warhead can drastically alter the half-degradation concentration (DC50), shifting it from sub-micromolar to ineffective [1]. For instance, while UNC8899 and its close analog UNC8900 share an identical reported DC50 value of 0.924 μM, other structurally distinct degraders like UNC9036 and SP23 exhibit DC50 values of 227 nM and 3.2 μM, respectively, highlighting the non-linear relationship between structure and function [2]. Therefore, the selection of a specific degrader like UNC8899 is not based on a class-wide expectation, but on its unique, empirically determined degradation profile, which is essential for reproducible experimental outcomes.

Linker & warhead sensitivity

Minor structural changes can shift STING degradation potency from sub-micromolar to ineffective. Generic PROTAC substitution is not supported.

Non-linear structure-activity

Other STING PROTACs exhibit DC50 values differing several-fold; class-wide expectation is not reliable.

Functional equivalence limited

Only UNC8900 shows reported functional equivalence; most analogs diverge and require empirical verification.

UNC8899 vs. STING PROTAC Analogs


Degradation Potency vs. UNC9036 and SP23

UNC8899 demonstrates an intermediate degradation potency within the class of VHL-recruiting STING PROTACs. Its reported DC50 value of 0.924 μM in Caki-1 cells is notably less potent than the optimized degrader UNC9036 (DC50 = 227 nM) , but significantly more potent than the alternative degrader SP23 (DC50 = 3.2 μM) [1]. This places UNC8899 in a distinct potency tier, offering a unique tool for studies where maximal degradation is not required or where a graded response is desired.

Degradation Potency vs. Analogs
Reported comparison
DC50 0.924 μM
UNC9036: 0.227 μM SP23: 3.2 μM

Intermediate potency tier; supports graded STING degradation studies.

Caki-1 cell Western blot; cross-study data.

PROTAC STING Degradation DC50

Structural Comparison: UNC8900 and UNC9036

UNC8899 is structurally defined by a specific PEG-based linker connecting a diABZI-derived STING-binding moiety to a VHL ligand. A close analog, UNC8900, shares the same warhead and VHL ligand but has a different linker composition and molecular formula (C75H99N17O15S, MW 1510.76) . Despite this structural variation, both UNC8899 and UNC8900 are reported with identical DC50 values of 0.924 μM . In contrast, the more potent UNC9036 (DC50 227 nM) features a distinct linker and a VH032-based VHL ligand . This demonstrates that while the linker and ligand variations between UNC8899 and UNC8900 do not alter potency in this assay, other structural modifications, as seen in UNC9036, can lead to a significant increase in degradation efficiency.

Structural & Potency Comparison
Supplier data
Identical reported DC50 to UNC8900
UNC8900: different linker, same DC50 UNC9036: distinct VHL ligand, ~4× more potent

UNC8900 may serve as functional substitute; UNC9036 differs.

Structural data from vendor descriptions.

PROTAC STING Linker Chemistry Structure-Activity Relationship

Caki-1 Cell Degradation Profile

The degradation activity of UNC8899 has been validated in a specific cellular context. Quantitative data from Western blot analysis shows that treatment with UNC8899 at a concentration of 3 μM for 8-24 hours induces detectable STING degradation in Caki-1 renal cell carcinoma cells . This cell line is particularly relevant because the parent study identified VHL as a bona fide E3 ligase for STING in RCC, suggesting a potentially enhanced degradation mechanism in this cancer type [1]. While this provides a clear, quantitative application benchmark, it also serves as a caution against extrapolating the same level of activity to other cell lines without validation.

Caki-1 Cell Degradation Profile
Context-dependent
3 μM, 8–24 h treatment

Validated degradation in RCC cell line; activity may vary in other models.

VHL-mediated mechanism may enhance potency in Caki-1.

PROTAC STING Caki-1 Renal Cell Carcinoma

UNC8899 Optimal Research Applications


Intermediate Potency Degradation Tool

UNC8899 is the optimal choice for experiments where a moderate level of STING degradation is required. With a DC50 of 0.924 μM, it is less potent than UNC9036 (DC50 227 nM) but more potent than SP23 (DC50 3.2 μM). This makes it ideal for dose-response studies aiming to establish a graded effect or for models where complete STING ablation is undesirable or toxic [1].

VHL-Dependent Degradation in RCC

Given its validated activity in Caki-1 RCC cells and the finding that VHL is a physiological E3 ligase for STING in this context, UNC8899 is a relevant tool for dissecting STING's role in RCC biology. Researchers studying the VHL-STING axis in kidney cancer should prioritize UNC8899 or its close analogs from the same series [2].

Linker Effects on Ternary Complex

UNC8899 and its close analog UNC8900 share identical warheads and E3 ligands but differ in linker chemistry and molecular weight, yet they exhibit the same degradation potency (DC50 0.924 μM). This pair serves as an excellent model system for studying how linker composition impacts physicochemical properties (e.g., solubility, permeability) without altering degradation efficiency, a key question in PROTAC development .

Antiviral Innate Immune Attenuation

The parent study demonstrates that this class of STING PROTACs can block downstream innate immune signaling and attenuate antiviral responses. UNC8899 can therefore be used to experimentally modulate the STING pathway in viral infection models, providing a tool to study the transition from acute immune activation to chronic inflammation or immune exhaustion [2].

Application
Selection Property
Validation Focus
Intermediate STING degradation studies
Reported intermediate degradation potency; enables graded STING response
Dose-response and partial ablation models; verify in target cells
VHL–STING axis in RCC
VHL-recruiting mechanism; degradation validated in RCC models
RCC cell-line degradation verification; context-dependent potency
Linker chemistry vs. potency
Identical degradation potency to linker variant; distinct from more potent analogs
Physicochemical property comparison; ternary complex formation studies
STING pathway modulation in viral infection models
STING degradation blocks innate immune signaling
Antiviral response attenuation assays; chronic inflammation models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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